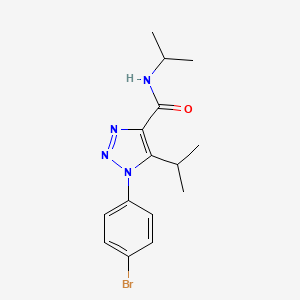![molecular formula C28H20ClNO3 B4752299 2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4752299.png)
2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione
Overview
Description
2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione, commonly known as C86, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of C86 involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in the regulation of cell growth and survival. C86 has been found to inhibit the phosphorylation of Akt and mTOR, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
C86 has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, C86 has been found to have anti-inflammatory properties. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using C86 in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using C86 in lab experiments is its low solubility, which can make it difficult to work with.
Future Directions
There are several future directions for research involving C86. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of C86 as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of C86 for cancer treatment.
Scientific Research Applications
C86 has been the subject of scientific research due to its potential applications in cancer treatment. Studies have shown that C86 has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]anilino]-2-phenylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO3/c29-25-13-7-4-8-19(25)18-33-22-16-14-21(15-17-22)30-28(20-9-2-1-3-10-20)26(31)23-11-5-6-12-24(23)27(28)32/h1-17,30H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJYTVHKMNQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4752228.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![N-[4-(3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4752241.png)
![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4752270.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4752308.png)
